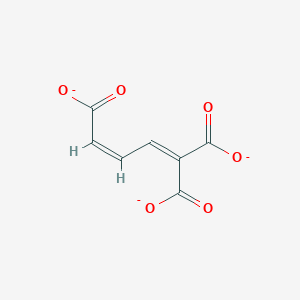

2-Carboxylato-cis,cis-muconate(3-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3O6-3 |

|---|---|

Molecular Weight |

183.09 g/mol |

IUPAC Name |

(3Z)-buta-1,3-diene-1,1,4-tricarboxylate |

InChI |

InChI=1S/C7H6O6/c8-5(9)3-1-2-4(6(10)11)7(12)13/h1-3H,(H,8,9)(H,10,11)(H,12,13)/p-3/b3-1- |

InChI Key |

SLUDRBHRUDRZJZ-IWQZZHSRSA-K |

Isomeric SMILES |

C(=C\C(=O)[O-])\C=C(C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(=CC(=O)[O-])C=C(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Formation of 2 Carboxylato Cis,cis Muconate 3

Enzymatic Conversion from 2,3-Dihydroxybenzoate

2-Carboxylato-cis,cis-muconate(3-) is formed through the enzymatic cleavage of the aromatic ring of 2,3-dihydroxybenzoate. wikipedia.orgnih.gov This conversion is a critical step in the metabolic pathways of certain microorganisms.

Role of 2,3-Dihydroxybenzoate 2,3-Dioxygenase Activity

The key enzyme responsible for this transformation is 2,3-dihydroxybenzoate 2,3-dioxygenase. wikipedia.org This enzyme is a type of oxidoreductase that acts on single donors with the incorporation of two atoms of oxygen into the substrate. wikipedia.org In Pseudomonas reinekei MT1, the DhbA extradiol dioxygenase has been identified as having a preference for 2,3-dihydroxybenzoate as its substrate, and its absence hinders the organism's growth on this compound. nih.gov The systematic name for this enzyme class is 2,3-dihydroxybenzoate:oxygen 2,3-oxidoreductase (decyclizing). wikipedia.org

Reaction Stoichiometry and Mechanisms

2,3-dihydroxybenzoate + O₂ → 2-carboxy-cis,cis-muconate wikipedia.org

This reaction is a meta-cleavage of the aromatic ring. nih.gov Dioxygenases, such as indoleamine 2,3-dioxygenase, are known to catalyze the oxidative ring-cleavage of their substrates. nih.gov In the case of 2,3-dihydroxybenzoate degradation by P. reinekei MT1, the DhbA enzyme catalyzes a 3,4-dioxygenation, resulting in 2-hydroxy-3-carboxymuconate. nih.gov

Broader Context of Muconate Biosynthesis

The production of muconic acid, of which 2-carboxylato-cis,cis-muconate(3-) is a form, can be achieved through various biosynthetic routes in engineered microorganisms, often starting from renewable feedstocks.

Production from Shikimate Pathway Precursors (e.g., glucose, xylose)

A common strategy for the microbial production of muconic acid involves engineering the shikimate pathway. bohrium.comnih.govresearchgate.net This pathway is a major source of aromatic compounds in microbial cells. oup.com The biosynthesis of muconic acid from carbohydrates like glucose and xylose starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). researchgate.netresearchgate.net These precursors are converted through several steps to chorismate, a key branch point in the shikimate pathway. researchgate.net

Metabolic engineering strategies have been employed to enhance the production of muconic acid by increasing the flux through the shikimate pathway. oup.comnih.gov For instance, in Escherichia coli, a well-developed phenylalanine-producing strain was engineered to overproduce salicylic (B10762653) acid, a precursor to muconic acid, by extending the shikimate pathway. bohrium.com In Saccharomyces cerevisiae, the carbon flow into the aromatic amino acid pathway was optimized by increasing the levels of PEP and E4P. nih.gov Similarly, in Pseudomonas putida KT2440, a model-guided strategy was used to engineer the conversion of glucose and xylose to muconic acid. researchgate.netornl.gov

Catechol as an Intermediate in Muconate Synthesis

Catechol is a crucial intermediate in several biosynthetic pathways leading to muconic acid. nih.govnih.govnih.gov In engineered E. coli, a partial salicylic acid degradation pathway involving salicylate (B1505791) 1-monooxygenase and catechol 1,2-dioxygenase was established to convert salicylic acid to muconic acid. bohrium.comnih.gov

In Saccharomyces cerevisiae, a heterologous biosynthetic pathway was engineered to convert 3-dehydroshikimate to cis,cis-muconic acid via protocatechuic acid and catechol. nih.govnih.gov This pathway involves the enzyme catechol-1,2-dioxygenase (CatA), which converts catechol to muconic acid. oup.comnih.gov Chemical synthesis methods have also been developed for the conversion of catechol to cis,cis-muconic acid using ozonation in the presence of a base. mdpi.compreprints.org

Microbial Hosts for Muconate Production

Several microorganisms have been engineered for the bio-based production of muconic acid. nih.gov These include:

Escherichia coli : This bacterium has been extensively studied for muconic acid production. nih.gov Engineered strains of E. coli have been developed to produce muconic acid from simple carbon sources by extending the shikimate pathway. bohrium.comnih.gov

Saccharomyces cerevisiae : As a well-characterized yeast, S. cerevisiae has been engineered to produce cis,cis-muconic acid from renewable feedstocks. nih.govnih.gov Optimization strategies have focused on enhancing the flux through the shikimic acid pathway. oup.com

Pseudomonas putida : This bacterium is a promising chassis for the production of biochemicals from lignin-derived aromatics. nih.gov Engineered strains of P. putida KT2440 have been shown to efficiently produce muconic acid from guaiacol, a lignin-derived monomer that is demethylated to catechol. acs.org Furthermore, P. putida has been engineered to produce muconic acid from glucose and xylose. researchgate.netornl.gov

Corynebacterium glutamicum : This Gram-positive bacterium, generally recognized as safe (GRAS), is also used for the production of various organic acids, including muconic acid. nih.gov

Below is a table summarizing some of the microbial hosts and their respective production characteristics for muconic acid.

| Microbial Host | Precursor(s) | Key Engineering Strategy | Muconic Acid Titer | Reference |

| Escherichia coli | Simple carbon sources | Extension of shikimate pathway, integration of salicylic acid biosynthesis and degradation modules | 1.5 g/L | bohrium.comnih.gov |

| Saccharomyces cerevisiae | Renewable feedstocks | Expression of heterologous enzymes (3-DHS dehydratase, PCA decarboxylase, catechol-1,2-dioxygenase), optimization of carbon flow | ~1.56 mg/L | nih.gov |

| Pseudomonas putida KT2440 | Glucose, Xylose | Adaptive laboratory evolution, metabolic engineering | 33.7 g/L | ornl.gov |

| Pseudomonas sp. NGC7 | Lignin-derived aromatics | Introduction of protocatechuate-shunt genes | 18.7 mol% conversion | nih.gov |

Microbial Roles and Ecological Contexts

Microorganisms Involved in Muconate Derivative Metabolism

A wide array of bacteria and fungi have developed sophisticated enzymatic systems to degrade natural and synthetic aromatic compounds. Many of these degradation pathways converge on the formation of catechol or substituted catechols, which are then processed through the β-ketoadipate pathway. The initial ring-cleavage of catechol by catechol 1,2-dioxygenase produces cis,cis-muconate (B1241781), making it a central intermediate.

Members of the genus Pseudomonas, particularly strains of Pseudomonas putida, are renowned for their metabolic versatility and their capacity to degrade a wide range of aromatic hydrocarbons. nih.govresearchgate.net These bacteria utilize the ortho-cleavage pathway for the catabolism of compounds like benzoate (B1203000), toluene, and naphthalene. nih.govnih.gov In this pathway, the aromatic substrate is first converted to catechol. The catechol is then cleaved by the enzyme catechol 1,2-dioxygenase (CatA) to form cis,cis-muconate. nih.gov Subsequent enzymatic steps, catalyzed by muconate cycloisomerase (CatB) and muconolactone (B1205914) isomerase (CatC), convert cis,cis-muconate into β-ketoadipate, which then enters central carbon metabolism. nih.govoup.com

The genes encoding these enzymes (catA, catB, catC) are typically organized in operons, such as the catBC operon in P. putida, which is regulated by the CatR protein and induced by the presence of cis,cis-muconate itself. nih.gov This robust and well-characterized pathway has made Pseudomonas species prime candidates for metabolic engineering to produce muconic acid from various renewable feedstocks and pollutants. researchgate.netdtu.dkresearchgate.net

The actinobacterium Rhodococcus opacus is notable for its ability to degrade recalcitrant chlorinated aromatic compounds, such as chlorophenols. researchgate.netresearchgate.net Strains like R. opacus 1CP and 6a can utilize these compounds as a sole source of carbon and energy. researchgate.netresearchgate.netmdpi.com The degradation proceeds through central intermediates like 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253). researchgate.net

Unlike the classic pathway, R. opacus 1CP employs a modified ortho-cleavage pathway to handle these halogenated substrates. researchgate.net It utilizes a specific chlorocatechol 1,2-dioxygenase that converts 3-chlorocatechol into 2-chloro-cis,cis-muconate (B1241311). This is followed by the action of chloromuconate cycloisomerase and other enzymes that facilitate the removal of the chlorine atom and funnel the resulting intermediates into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The genetic determinants for these degradation pathways in Rhodococcus show high identity across different strains isolated from geographically distant locations, suggesting a wide distribution and common origin of these catabolic genes. nih.gov

Fungi also play a role in the breakdown of aromatic compounds, including halogenated ones. The filamentous fungus Aspergillus nidulans has been shown to possess catabolic pathways for various aromatic molecules. researchgate.netnih.gov While bacterial pathways are more extensively characterized, research indicates that fungi have evolved distinct, and in some cases convergent, routes for degradation. researchgate.netnih.gov For instance, A. nidulans can degrade monochlorocatechols, which are key intermediates in the breakdown of many chlorinated pollutants. dntb.gov.ua The organism is also frequently used as a heterologous host to express and study biosynthetic gene clusters from other fungi, aiding in the discovery and characterization of novel metabolic pathways. nih.govmdpi.com The elucidation of a complete nicotinate (B505614) (a heterocyclic aromatic compound) degradation pathway in A. nidulans that is biochemically distinct from prokaryotic versions underscores the unique evolutionary solutions fungi have developed for aromatic catabolism. researchgate.netnih.gov

Beyond Pseudomonas and Rhodococcus, numerous other bacterial genera are involved in the metabolism of muconate and its precursors. These microbes contribute significantly to the turnover of aromatic compounds in various ecosystems.

Acinetobacter : Species like Acinetobacter calcoaceticus are a source of key enzymes for aromatic degradation; for example, its catechol 1,2-dioxygenase (catA) gene has been used in metabolic engineering to produce muconic acid. nih.gov Other strains, such as Acinetobacter sp. strain ADP1, are known to degrade dicarboxylic acids, which are structurally related to muconate, via β-oxidation. nih.gov

Caballeronia : This genus, formerly part of Burkholderia, includes species capable of aromatic degradation. The KEGG database documents a complete benzoate degradation pathway in Caballeronia insecticola, which proceeds via the catechol ortho-cleavage pathway to produce muconate. kegg.jp Caballeronia zhejiangensis has been noted for its ability to degrade pesticides. nih.gov

Cupriavidus : Cupriavidus necator JMP134 is a well-studied bacterium capable of degrading a wide array of chloroaromatics, halobenzoates, and nitrophenols. oup.comnih.gov Its genome contains a significant number of genes dedicated to aromatic degradation, including those for the ortho-cleavage pathway that converts catechol intermediates into cis,cis-muconate. oup.comfrontiersin.org

Ralstonia : Strains of Ralstonia are also metabolically versatile. Some strains within the Ralstonia solanacearum species complex possess the genetic machinery to degrade catechol via the cis,cis-muconate pathway. nih.gov Furthermore, consortia involving Ralstonia sp. have been shown to completely mineralize fluorinated aromatic compounds, with the Ralstonia strain responsible for degrading the fluorinated aromatic ring through an ortho-cleavage mechanism. researchgate.netresearchgate.net

Table 1: Selected Microorganisms and their Role in Muconate-Related Metabolism

| Microorganism | Substrate(s) | Key Pathway/Enzyme(s) | Metabolic Intermediate | Reference(s) |

|---|---|---|---|---|

| Pseudomonas putida | Benzoate, Toluene | Ortho-cleavage pathway (CatA, CatB) | cis,cis-Muconate | nih.govnih.gov |

| Rhodococcus opacus 1CP | Chlorophenols, Benzoate | Modified ortho-cleavage (Chlorocatechol 1,2-dioxygenase) | 2-Chloro-cis,cis-muconate | researchgate.netnih.gov |

| Aspergillus nidulans | Monochlorocatechols | Eukaryotic catabolic pathways | Halo-muconate derivatives | researchgate.netdntb.gov.ua |

| Cupriavidus necator | Chloroaromatics, Benzoate | Ortho-cleavage pathway | cis,cis-Muconate | oup.comfrontiersin.org |

| Ralstonia sp. | Fluorobenzoic acid | Ortho-cleavage pathway | Fluorinated catechols | researchgate.netresearchgate.net |

| Caballeronia insecticola | Benzoate | Ortho-cleavage pathway | cis,cis-Muconate | kegg.jp |

| Acinetobacter calcoaceticus | Catechol | Catechol 1,2-dioxygenase (CatA) | cis,cis-Muconate | nih.gov |

Bioremediation Potential of Muconate-Producing/Degrading Microbes

The microbial degradation pathways that involve muconate are central to bioremediation efforts aimed at cleaning up environments contaminated with aromatic pollutants. nih.gov Bioremediation leverages the natural metabolic capabilities of microorganisms to break down toxic compounds into less harmful substances. nih.govmdpi.com Microbes that produce and degrade muconate are particularly valuable because they can mineralize a wide range of environmental pollutants, including monoaromatic hydrocarbons (like benzene (B151609) and toluene) and polycyclic aromatic hydrocarbons (PAHs), which are common in industrial waste. nih.gov

The use of these microorganisms is considered a cost-effective and environmentally friendly alternative to traditional chemical and physical remediation methods. nih.gov Furthermore, there is growing interest in not just degrading these pollutants but also valorizing them. Metabolic engineering strategies are being developed to modify these natural pathways, blocking the degradation of muconate and causing it to accumulate. mdpi.com This accumulated cis,cis-muconic acid, derived from waste aromatics like those in lignin, can then be harvested and used as a platform chemical to produce valuable polymers such as nylon and PET, creating a sustainable and circular bio-economy. mdpi.comnih.gov

Natural Evolutionary Adaptations of Degradation Pathways

The remarkable ability of microbes to degrade a vast and ever-changing landscape of aromatic compounds is a product of rapid evolutionary adaptation. nih.govnih.gov The catabolic pathways for these compounds, such as the one involving muconate, appear to have evolved in a modular fashion. nih.gov This "modular evolution" involves the assembly of different genetic units, or operons, each responsible for a part of the degradation process.

For instance, a module for the "lower" or central part of the pathway, which converts catechol to TCA cycle intermediates, is highly conserved and likely has a common ancestry. nih.gov This core module can be combined with various "upper" pathway modules, which are sets of genes that convert a specific aromatic compound (like toluene, benzoate, or naphthalene) into the central intermediate, catechol. nih.gov This mix-and-match genetic architecture allows microorganisms to quickly gain the ability to degrade new compounds by acquiring a new upper pathway module that funnels the novel substrate into their existing central metabolic route. nih.govnih.gov This evolutionary strategy, driven by gene transfer and mutation, has enabled microbial communities to adapt to and utilize anthropogenic chemicals that have only recently been introduced into the environment. nih.govnih.gov In some cases, convergent evolution is observed, where different organisms, such as bacteria and fungi, have independently developed different biochemical solutions to degrade the same compound, as seen in nicotinate catabolism. researchgate.netnih.gov

Genetic and Regulatory Mechanisms Governing Muconate Pathway Enzymes

Gene Clusters and Operons for Muconate Metabolism

In many bacteria, the genes encoding the enzymes for the catabolism of aromatic compounds are organized into clusters or operons. This arrangement allows for the coordinated expression of all the proteins required for a specific metabolic pathway. The degradation of benzoate (B1203000) and related compounds via the β-ketoadipate pathway, which involves muconate intermediates, is a well-studied example of this genetic organization. nih.gov

Key gene clusters involved in muconate metabolism include:

cat operon: This cluster contains the genes for the conversion of catechol to later intermediates of the β-ketoadipate pathway. For instance, in Pseudomonas putida and Acinetobacter sp. ADP1, the catRBCA operon includes genes for the transcriptional regulator CatR, muconate cycloisomerase (CatB), and muconolactone (B1205914) isomerase (CatC), as well as catechol 1,2-dioxygenase (CatA). nih.govdtu.dknih.gov

ben operon: This cluster typically encodes the enzymes for the initial conversion of benzoate to catechol. In Acinetobacter sp. strain ADP1, the benABCDE operon is responsible for transforming benzoate into catechol. nih.govmdpi.com

pca operon: The pca genes are involved in the protocatechuate branch of the β-ketoadipate pathway, which also converges on intermediates common to the catechol branch. researchgate.net

The table below summarizes some of the key gene clusters and their functions in different microorganisms.

| Gene Cluster/Operon | Encoded Enzymes/Regulators | Function | Organism Example |

| catRBCA | CatR (Regulator), CatB (Muconate cycloisomerase), CatC (Muconolactone isomerase), CatA (Catechol 1,2-dioxygenase) | Conversion of catechol to downstream intermediates. | Pseudomonas putida, Acinetobacter sp. ADP1 |

| benABCDE | Benzoate dioxygenase components, Benzoate diol dehydrogenase | Conversion of benzoate to catechol. | Acinetobacter sp. ADP1 |

| pca genes | Enzymes for protocatechuate degradation | Catabolism of protocatechuate to central metabolites. | Rhodococcus |

Transcriptional Regulation of Enzyme Expression

The expression of the muconate pathway enzymes is tightly controlled at the transcriptional level. This regulation ensures that the enzymes are synthesized only when their substrates are present, conserving cellular resources.

A prominent family of transcriptional regulators involved in the muconate pathway is the LysR-type transcriptional regulators (LTTRs). nih.gov These proteins typically act as both activators and repressors of gene expression. nih.gov In Acinetobacter baylyi ADP1, two well-characterized LTTRs, CatM and BenM, play crucial roles in regulating the degradation of aromatic compounds. mdpi.com

BenM: This regulator controls the initial steps of benzoate metabolism by activating the transcription of the benABCDE operon. mdpi.com BenM exhibits a synergistic response to two effector molecules: benzoate and cis,cis-muconate (B1241781). mdpi.comresearchgate.net The simultaneous binding of both compounds leads to a higher level of transcriptional activation than either effector alone. researchgate.net

CatM: In contrast to BenM, CatM responds solely to cis,cis-muconate as its effector molecule. mdpi.com It is the primary activator of the cat genes, which are responsible for the degradation of catechol. nih.govmdpi.com Although CatM and BenM are paralogs with significant sequence identity (59%), their effector specificity and regulatory outputs are distinct. nih.govmdpi.com

These regulators bind to specific operator-promoter regions of the DNA, and the binding of their respective effector molecules induces a conformational change that facilitates the recruitment of RNA polymerase and the initiation of transcription. nih.gov

The intracellular concentrations of key metabolites serve as signals for the transcriptional regulation of the muconate pathway. cis,cis-Muconate, the product of the catechol 1,2-dioxygenase reaction, is a critical signaling molecule that acts as a product inducer. nih.gov

In Acinetobacter and Pseudomonas species, cis,cis-muconate binds to the transcriptional regulators CatM and BenM, activating the expression of the cat and ben operons, respectively. nih.govmdpi.com This feed-forward regulatory loop ensures a coordinated response to the presence of catechol and its metabolic product. The sensitivity of regulators like CatM and BenM to cis,cis-muconate allows the cell to precisely control the flux through the pathway, matching enzyme levels to the availability of the substrate. mdpi.com

Pathway Balancing and Flux Optimization through Genetic Engineering

The detailed understanding of the genetic and regulatory networks of the muconate pathway has enabled the use of metabolic engineering and synthetic biology to optimize the production of valuable chemicals. nih.gov A significant challenge in engineering microbial pathways is the potential for metabolic imbalances, which can lead to the accumulation of toxic intermediates and reduced product yields. nih.gov

For example, in the production of 2-fluoro-cis,cis-muconate (B1243259) from fluorinated benzoates in Pseudomonas putida, the native enzymatic machinery can be highly imbalanced, resulting in the accumulation of toxic intermediates. dtu.dknih.gov By disentangling the native regulatory patterns of the ben and cat gene clusters, researchers can adjust metabolic activities to favor the desired product. dtu.dknih.gov This can be achieved by:

Combinatorial substitution of native regulatory elements: Replacing the natural promoters and regulators with synthetic ones allows for fine-tuning of enzyme expression levels. nih.gov

Orthogonal control of gene expression: Using inducible systems that respond to external signals rather than pathway intermediates can provide more precise control over enzyme synthesis. nih.gov

These strategies help to balance the flux through the pathway, minimize the formation of dead-end products, and maximize the conversion of the substrate to the target molecule. nih.govnih.gov For instance, engineered P. putida strains have been developed that can convert 3-fluorobenzoate (B1230327) to 2-fluoro-cis,cis-muconate with high efficiency by carefully balancing the expression of the pathway enzymes. dtu.dknih.gov

Genomic Insights into Degradative Capabilities

Advances in genomics have provided a wealth of information about the metabolic potential of various microorganisms to degrade aromatic compounds. nih.govuai.clcapes.gov.br Whole-genome sequencing and metagenomic analysis of environmental isolates have revealed a vast diversity of catabolic genes and pathways. nih.govnih.gov

Genomic studies of bacteria from the order Burkholderiales, for example, have highlighted their impressive catabolic potential, with many species possessing multiple pathways for aromatic compound degradation. uai.clcapes.gov.br This genomic information is invaluable for:

Identifying novel enzymes: Genome mining can uncover new enzymes with improved catalytic properties or novel substrate specificities.

Understanding pathway evolution: Comparing the organization of gene clusters across different species provides insights into how these catabolic pathways have evolved. uai.cl

Predicting degradative potential: The genomic content of a microorganism can be used to predict its ability to degrade specific pollutants, which is useful for bioremediation applications. nih.gov

By integrating genomic data with functional studies, a more complete picture of the genetic and regulatory principles governing the muconate pathway can be obtained, paving the way for the rational design of microbial cell factories for the production of bio-based chemicals.

Structural Biology of Enzymes Involved in Muconate Transformations

Crystal Structures of 3-Carboxy-cis,cis-muconate (B1244389) Lactonizing Enzymes (CMLEs)

3-Carboxy-cis,cis-muconate lactonizing enzymes (CMLEs) are pivotal in the protocatechuate branch of the β-ketoadipate pathway, catalyzing the conversion of 3-carboxy-cis,cis-muconate into muconolactones. acs.orgacs.orgnih.gov The determination of their crystal structures has provided profound insights into their function and evolutionary history. A notable example is the crystal structure of CMLE from the prokaryote Pseudomonas putida (PpCMLE), which has been resolved at a 2.6 Å resolution. acs.orgnih.gov This structural data reveals a homotetrameric arrangement and places PpCMLE within the fumarase class II superfamily. acs.orgacs.orgnih.gov

In contrast, the CMLE from the eukaryote Neurospora crassa (NcCMLE) exhibits a completely different architecture, featuring a seven-bladed β-propeller fold. acs.org This structural divergence underscores that prokaryotic and eukaryotic CMLEs, despite catalyzing similar reactions, have evolved from distinct ancestral origins. acs.orgnih.gov

Active Site Architecture and Catalytic Residues

The active site of an enzyme is the region where substrate binding and catalysis occur. Its specific three-dimensional structure and the chemical properties of its amino acid residues are fundamental to the enzyme's function. youtube.com

Quaternary Structure and Superfamily Classification (Fumarase Class II)

The term quaternary structure refers to the arrangement of multiple folded protein subunits in a multi-subunit complex. wikipedia.orgcenterforbiomolecularmodeling.org Many enzymes, including CMLEs, are composed of multiple polypeptide chains that assemble into a functional unit. wikipedia.org

Prokaryotic CMLEs, such as the one from P. putida, are homotetramers, meaning they are composed of four identical subunits. acs.orgnih.govbuffalo.edu These subunits assemble in a way that creates the functional active sites at the interfaces between them. nih.gov The classification of prokaryotic CMLEs into the fumarase class II superfamily is based on significant sequence homology and shared structural motifs. nih.govnih.gov This superfamily includes enzymes that catalyze the reversible hydration and dehydration of fumarate (B1241708) to malate, and they are characterized by being iron-independent and thermally stable. wikipedia.org The active sites of fumarase class II enzymes are typically formed by residues from three distinct subunits of the tetramer, a feature that is also observed in prokaryotic CMLEs. nih.govebi.ac.uk

Evolutionary Divergence in Enzyme Motifs

The study of enzyme evolution reveals how new catalytic functions arise from existing protein scaffolds. The β-ketoadipate pathway provides a fascinating case study in the evolutionary divergence of enzymes. acs.org

A significant finding is that prokaryotic and eukaryotic CMLEs have evolved from different ancestors. acs.orgnih.gov The CMLE from the eukaryote Neurospora crassa shows no sequence similarity to the bacterial cycloisomerases and represents a novel eukaryotic motif within the cycloisomerase family. nih.govnih.gov This is a clear example of convergent evolution, where different enzymes have independently evolved to catalyze the same reaction.

Furthermore, within the β-ketoadipate pathway itself, the enzymes responsible for lactonization in the catechol and protocatechuate branches (MLE and CMLE, respectively) appear to have been recruited from two different enzyme families. nih.gov While prokaryotic CMLEs belong to the fumarase class II superfamily, bacterial muconate lactonizing enzymes (MLEs) are part of the enolase superfamily. wikipedia.org This highlights the modular nature of metabolic pathway evolution, where existing enzymes are adapted for new, but related, functions.

The divergence is also evident in the stereochemical course of the reactions they catalyze. Eukaryotic CMLEs and prokaryotic MLEs proceed via a syn-1,2-addition-elimination mechanism, whereas prokaryotic CMLEs utilize an anti-1,2-addition-elimination mechanism. acs.org

Structural Aspects of Dioxygenases and Cycloisomerases

The initial steps of aromatic compound degradation often involve dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. researchgate.net These are typically non-heme iron-containing enzymes. researchgate.net The subsequent step, cycloisomerization, is catalyzed by enzymes like CMLEs and MLEs, which are the focus of this article.

The three-dimensional structures of muconate cycloisomerases (MCIs) have been determined, revealing a barrel-like structure. nih.govnih.gov These structures, in conjunction with site-directed mutagenesis studies, have provided insights into the determinants of substrate specificity. For instance, creating more space in the active site of MCI through mutations can alter its activity towards substituted muconates. nih.gov

In the gallate and protocatechuate 4,5-cleavage pathways, a different set of enzymes is involved. For example, the 4-carboxy-2-hydroxymuconate (CHM) hydratase (GalB) from Pseudomonas putida KT2440 is a member of the PIG-L N-acetyl glucosamine (B1671600) deacetylase family and is structurally distinct from another CHM hydratase, LigJ, which has an amidohydrolase fold. researchgate.net This again points to convergent evolution for the catalytic processing of a common metabolite. researchgate.net

Enzyme-Substrate Interactions and Mechanistic Postulations

The interaction between an enzyme and its substrate is a highly specific process governed by the architecture of the active site. numberanalytics.com Two models, the "lock-and-key" and "induced fit" models, describe this interaction. The latter, which is more widely accepted, posits that the binding of the substrate induces a conformational change in the enzyme for an optimal catalytic fit. youtube.com

For CMLEs, the binding of the substrate, 3-carboxy-cis,cis-muconate, to the active site positions it for the lactonization reaction. In prokaryotic CMLEs, the proposed mechanism involves an anti-1,2-addition-elimination reaction. acs.org As mentioned, the active site of P. putida CMLE lacks the typical His-Glu charge relay pair of the fumarase class II superfamily, suggesting a modified catalytic mechanism. acs.orgnih.gov One proposal was that a hydrophobic environment created by a tryptophan residue was crucial for catalysis; however, the discovery of an arginine at this position in A. radiobacter CMLE suggests that this is not an absolute requirement. nih.gov

In the case of muconate cycloisomerases, it is proposed that lysine (B10760008) and glutamate (B1630785) residues are important for stabilizing an enol/enolate intermediate during catalysis. nih.gov For chloromuconate cycloisomerase, a single lysine residue is thought to perform two protonation/deprotonation steps, facilitated by a rotation of the lactone ring intermediate. nih.gov

The study of enzyme-substrate interactions is complex, especially when multiple substrates or products are involved. taylorfrancis.com The solvent environment also plays a profound role, affecting both reaction rates and specificity by influencing substrate solubility and potentially acting as an inhibitor. diva-portal.org

Advanced Methodologies in Muconate Research

Spectroscopic Techniques (HPLC, Mass Spectrometry, NMR) for Characterization

The characterization and quantification of 2-carboxylato-cis,cis-muconate(3-) and its precursors are routinely achieved through a combination of powerful spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the foundational technique used to separate muconate and its derivatives from complex biological mixtures, such as fermentation broths. nih.gov Different column chemistries and mobile phase compositions are optimized to achieve clear separation of structurally similar compounds.

Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry provides highly sensitive detection and accurate mass measurements, which are critical for confirming the identity of known metabolites and tentatively identifying novel or unexpected intermediates. nih.gov Time-of-flight (TOF) analyzers are often used for their high resolution and mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of novel compounds or for confirming the stereochemistry of products like cis,cis-muconate (B1241781), NMR is the gold standard. Advanced hyphenated techniques like HPLC-SPE-NMR (Solid-Phase Extraction-NMR) allow for the automated trapping of HPLC peaks onto an SPE cartridge, which are then eluted into the NMR for full structural analysis, even for compounds present in low concentrations in the original mixture. nih.gov

This multi-faceted analytical approach ensures the accurate and detailed characterization of all compounds within the metabolic pathway. nih.gov

Genetic Engineering Approaches (Gene Deletion, Overexpression, Pathway Reconstruction)

Genetic engineering is the cornerstone of modern efforts to produce muconic acid and its derivatives biologically. By manipulating the genetic makeup of microorganisms like Escherichia coli and Pseudomonas putida, researchers can construct and optimize novel biosynthetic pathways. nih.govnih.govnih.gov

Key Genetic Engineering Strategies:

Pathway Reconstruction: This involves introducing heterologous genes into a host organism to establish a new metabolic pathway. For example, genes from various microbial species can be assembled in E. coli to convert central metabolites into muconic acid. nih.govgoogle.com

Gene Overexpression: To increase the flow of metabolites through a desired pathway, key enzymatic steps are often enhanced by overexpressing the corresponding genes. This can involve placing the genes under the control of strong promoters or increasing the gene copy number. nih.govnih.gov A study on E. coli demonstrated that overexpressing a fusion protein of AroC and MenF significantly increased muconic acid production. nih.gov

Gene Deletion: To prevent the diversion of intermediates into competing metabolic pathways or to block the further metabolism of the desired product, specific genes are deleted or knocked out. In P. putida, the deletion of catB and catC genes, which encode enzymes for muconate metabolism, leads to the accumulation of cis,cis-muconate. nih.gov

These strategies are often used in combination in a "design-build-test-learn" cycle to systematically optimize microbial strains for high-titer production of muconate. dtu.dk

Interactive Data Table: Examples of Genetic Engineering in Muconate Production

| Gene(s) | Function | Organism | Engineering Strategy | Outcome | Reference |

|---|---|---|---|---|---|

| aroY, EcdB, EcdD | Protocatechuate (PCA) decarboxylase and associated proteins | Pseudomonas putida KT2440 | Overexpression | Enhanced conversion of PCA to catechol, increasing muconate titer. | nih.gov |

| catB, catC | Muconate cycloisomerase, Muconolactone (B1205914) D-isomerase | Pseudomonas putida KT2440 | Gene Deletion | Accumulation of cis,cis-muconate by blocking its further metabolism. | nih.gov |

| benABC, benD | Benzoate (B1203000) 1,2-dioxygenase, Benzoate diol dehydrogenase | Escherichia coli | Heterologous Expression | Conversion of benzoate to catechol for muconate synthesis. | nih.gov |

| AroC, MenF | Chorismate synthase, Isochorismate synthase | Escherichia coli | Overexpression of Fusion Protein | Increased metabolic channeling towards muconic acid, boosting production. | nih.gov |

| ben/cat clusters | Benzoate degradation pathway | Pseudomonas putida | Pathway Balancing | Optimized conversion of 3-fluorobenzoate (B1230327) to 2-fluoro-cis,cis-muconate (B1243259). | dtu.dk |

Computational Biology and Bioinformatics

Computational tools are indispensable for modern muconate research, accelerating the discovery and engineering of metabolic pathways.

When the three-dimensional crystal structure of a key pathway enzyme is not available, homology modeling can be used to generate a reliable 3D model based on the amino acid sequence of a related protein with a known structure. nih.govnih.gov This modeled structure can then be used for molecular docking studies. nih.gov Docking simulates the interaction between a small molecule (a substrate or inhibitor) and the enzyme's active site, predicting binding affinity and orientation. ijsr.netresearchgate.net These computational techniques are valuable for:

Understanding enzyme-substrate specificity.

Predicting how mutations might affect enzyme activity.

Screening for potential inhibitors or designing enzymes with improved catalytic properties for muconate synthesis.

Comparative genomics involves analyzing and comparing the complete genomes of different organisms to identify conserved genes, gene clusters, and metabolic pathways. nih.govresearchgate.netmdpi.com This approach is highly effective for discovering novel enzymes or entire pathways for the biosynthesis or degradation of specific compounds. frontiersin.orgnih.gov For example, by comparing the genomes of bacteria that can grow on aromatic compounds with those that cannot, researchers can identify the genetic loci responsible for the catabolic pathways that often involve muconate intermediates. dtu.dk This has been instrumental in identifying the enzymatic repertoire involved in fluoroaromatic metabolism in bacteria like P. knackmussii and applying that knowledge to engineer other organisms. dtu.dk

Publicly accessible databases are critical resources for compiling and accessing information on compounds, enzymes, and pathways.

UniProt: A comprehensive resource for protein sequence and functional information. It provides detailed data on specific enzymes in the muconate pathway, including their sequence, structure, catalytic activity, and genetic origin.

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system. genome.jp KEGG PATHWAY maps visualize metabolic routes, such as benzoate degradation, showing the series of enzymatic reactions that include 2-carboxylato-cis,cis-muconate and its relatives. genome.jp

ChEBI (Chemical Entities of Biological Interest): A dictionary and ontology of small chemical compounds. It provides detailed information on the structure, properties, and biological roles of metabolites like 2-carboxylato-cis,cis-muconate(3-), assigning it a unique identifier (CHEBI:58114). ebi.ac.uk

Interactive Data Table: Information in Key Bioinformatics Databases

| Database | Example Entry | Type of Information Provided | Reference |

|---|---|---|---|

| ChEBI | CHEBI:58114 | Chemical structure, formula, IUPAC name, synonyms, definition as a tricarboxylate anion, and links to other databases. | ebi.ac.uk |

| KEGG | C04366 (3-(2-Carboxyethenyl)-cis,cis-muconate) | Chemical formula, molecular weight, associated reactions (e.g., R03365), and pathways where it participates. | kegg.jp |

| UniProt | Q7KWJ4 (PfADSL) | Amino acid sequence, protein name, function, catalytic activity, pathway involvement, and structural information (if available). | nih.gov |

Evolutionary Perspectives of Muconate Degradation and Biosynthesis Pathways

Divergence of Enzyme Families and Activities

The functional diversity observed in muconate pathways is largely a product of gene duplication and subsequent divergence, leading to the evolution of new enzyme activities and specificities. nih.gov This process allows for the refinement of existing functions and the emergence of novel catalytic capabilities from a common ancestral protein. nih.govresearchgate.net

Another clear instance of enzyme divergence is found in the catechol branch of the β-ketoadipate pathway in organisms like Pseudomonas putida. This bacterium possesses two paralogous catechol 1,2-dioxygenases, CatA and CatA2, which both convert catechol to cis,cis-muconate (B1241781). nih.govresearchgate.net While structurally related, these enzymes likely exhibit different regulatory controls and kinetic properties, allowing the organism to fine-tune its metabolic response to varying concentrations and types of aromatic precursors. The evolution of such isozymes through gene duplication provides metabolic robustness and flexibility. nih.gov

The process of divergence is not limited to creating variations on a theme. In some cases, a few key mutations in a promiscuous enzyme can dramatically enhance a latent, secondary activity by orders of magnitude, effectively creating a new enzyme. nih.gov For instance, a single amino acid change in the active site of a muconate lactonizing enzyme II was shown to improve a promiscuous activity by at least six orders of magnitude, illustrating the potent role of point mutations in the neofunctionalization of enzymes. nih.gov

Table 1: Examples of Divergent Enzyme Families in Muconate Pathways

| Enzyme Family/Group | Function | Example of Divergence | Organism(s) | Significance |

|---|---|---|---|---|

| Muconate Lactonizing Enzymes (MLEs) | Cycloisomerization of cis,cis-muconate | Two distinct families catalyze syn- and anti-cycloisomerization, respectively. nih.gov | Pseudomonas fluorescens, Mycobacterium smegmatis | Demonstrates evolution of different stereochemical mechanisms from a common ancestor. nih.gov |

| Catechol 1,2-Dioxygenases | Ring-cleavage of catechol to form cis,cis-muconate | Presence of paralogous enzymes (CatA and CatA2) with potentially different regulation. nih.govresearchgate.net | Pseudomonas putida | Provides metabolic flexibility and robust degradation capacity. nih.gov |

| Enolase Superfamily | Various reactions, including dehydration and cycloisomerization | Divergence from a common mechanistic step (α-proton abstraction) to catalyze a wide range of reactions. nih.gov | Widespread in bacteria | Illustrates how a conserved catalytic capability can be adapted for diverse functions. nih.gov |

Adaptation of Microorganisms to Xenobiotic Degradation

Microorganisms exhibit a remarkable capacity to adapt to environments contaminated with xenobiotic compounds, which are man-made chemicals not typically found in nature. nih.gov This adaptation is crucial for bioremediation and is driven by the evolution of metabolic pathways capable of degrading these often-toxic substances. nih.govmdpi.com The degradation of many aromatic xenobiotics proceeds through intermediates like catechol and protocatechuate, which are then converted to cis,cis-muconate. nih.gov

The adaptation process can occur over relatively short timescales. Studies have shown that microbial communities from pristine environments can adapt to degrade novel compounds after a period of exposure. iaea.orgosti.gov This adaptation is often characterized by a significant increase in the rate of degradation following pre-exposure to the xenobiotic. osti.gov Factors influencing this adaptation include the chemical structure of the compound, its concentration, the duration of exposure, and the initial composition of the microbial community. osti.gov

Bacteria like Comamonas testosteroni and Pseudomonas putida are well-known for their ability to degrade a wide array of aromatic compounds. mdpi.comdtu.dk Their genomes often harbor a suite of genes and enzymes specifically for this purpose. nih.gov The evolution of these capabilities allows them to not only survive in polluted environments but also to utilize the xenobiotic compounds as sources of carbon and energy. nih.gov For example, microbes have evolved powerful enzymes and pathways to break down the complex aromatic polymer lignin, and this natural metabolic atlas serves as a blueprint for engineering microorganisms for industrial applications. researchgate.net The ability to metabolize these compounds is a significant selective advantage. nih.gov

Table 2: Microbial Adaptation to Xenobiotic Aromatic Compounds

| Microorganism | Xenobiotic(s) Degraded | Key Adaptive Feature | Relevance to Muconate Pathway |

|---|---|---|---|

| Pseudomonas putida | Benzoate (B1203000), Toluene, Fluorinated Benzoates. dtu.dk | Possesses well-regulated ben and cat gene clusters for aromatic degradation. dtu.dk | Directly produces cis,cis-muconate from catechol via the CatA enzyme. nih.govdtu.dk |

| Comamonas testosteroni | Phenol, Steroids, various aromatic compounds. mdpi.com | High metabolic versatility and capacity to degrade complex xenobiotics. mdpi.com | Degradation pathways often converge on catechol, a precursor to muconate. mdpi.com |

| Mixed Freshwater Communities | p-Nitrophenol, 2,4-Dichlorophenoxyacetic acid. osti.gov | Increased degradation rates after a period of pre-exposure to the compound. osti.gov | Demonstrates the general principle of microbial community adaptation to aromatic pollutants. |

| Corynebacterium glutamicum | Benzoic acid, Phenol, Catechol derived from lignin. nih.gov | Engineered strains can funnel various aromatic compounds into the β-ketoadipate pathway. nih.gov | Deletion of the catB gene allows for the accumulation of muconic acid. nih.gov |

Horizontal Gene Transfer in Pathway Assembly

Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent, is a primary driver in the evolution of bacterial metabolic pathways. nih.govyoutube.com This process allows for the rapid acquisition of novel functions, enabling bacteria to quickly adapt to new environmental niches or to degrade novel compounds. nih.gov HGT is particularly important in the assembly of catabolic pathways for aromatic compounds, which are often encoded on mobile genetic elements like plasmids and transposons.

The genes for the β-ketoadipate pathway are frequently found organized in clusters. In Pseudomonas, for example, the ben and cat genes, which handle the conversion of benzoate to muconate and its subsequent metabolism, are located in distinct clusters. dtu.dk The modular nature of these gene clusters facilitates their transfer between different bacterial species and even genera. researchgate.net This transfer allows a recipient bacterium to gain a complete or partial metabolic pathway in a single event.

HGT can drive the evolution of metabolic dependencies. nih.gov A bacterium might acquire a new catabolic pathway via HGT that allows it to use a metabolic byproduct from another organism in its community. This acquisition can then promote the loss of a pre-existing, ancestral pathway, making the bacterium dependent on its neighbors. nih.gov This dynamic interplay of gene gain and loss, mediated by HGT, shapes the metabolic networks within microbial communities. The spread of antibiotic resistance genes is a well-known example of the power and speed of HGT. youtube.com Similarly, the genes for degrading xenobiotics can disseminate through bacterial populations, leading to the widespread ability to remediate specific pollutants. researchgate.net

Table 3: Role of Horizontal Gene Transfer (HGT) in Pathway Evolution

| Mechanism | Description | Example in Catabolic Pathways | Significance |

|---|---|---|---|

| Plasmid-mediated Conjugation | Transfer of plasmids (circular DNA) between bacterial cells via direct contact. youtube.com | Plasmids carrying genes for the degradation of toluene, salicylate (B1505791), and other aromatics. | Allows for the rapid spread of complete degradation pathways through a population. researchgate.net |

| Transduction | Transfer of bacterial DNA from one bacterium to another by a bacteriophage (virus). youtube.com | Mistakes during viral replication can package host DNA, including catabolic genes, into new viral particles. youtube.com | Can mediate transfer between more distantly related bacteria. |

| Transformation | Uptake and incorporation of free DNA from the environment. youtube.com | Bacteria can acquire genes from lysed cells that possessed degradation pathways. youtube.com | A fundamental mechanism for acquiring new genetic material and driving evolution. youtube.com |

| Gene Cluster Assembly | The organization of pathway genes into operons and clusters. | The ben and cat gene clusters for benzoate and catechol degradation. dtu.dk | Facilitates the co-regulation and co-transfer of all genes required for a specific metabolic function. |

Future Research Directions in 2 Carboxylato Cis,cis Muconate 3 Metabolism

Elucidation of Novel Metabolic Routes and Enzymes

A primary avenue of future research lies in the discovery and characterization of new metabolic pathways and enzymes involved in the synthesis and conversion of 2-carboxylato-cis,cis-muconate(3-). While the β-ketoadipate pathway is well-established for catabolizing aromatic compounds like benzoate (B1203000) and catechol, nature's metabolic diversity likely holds undiscovered variations.

Key research thrusts include:

Exploring Diverse Environments: Prospecting for novel enzymes and pathways in microorganisms from unique environments, particularly those contaminated with recalcitrant aromatic pollutants, could yield biocatalysts with superior properties.

Retrobiosynthetic Analysis: Applying computational retrobiosynthetic approaches can help conceptualize and discover novel pathways. This involves mapping a synthetic route from the target molecule back to central metabolites, which can guide the search for required enzymatic activities in genomic databases or through directed evolution.

Characterizing Enzyme Specificity: Research into enzymes like 3-carboxy-cis,cis-muconate-lactonizing enzymes (CMLEs) has revealed different "types" with distinct substrate preferences, such as for sulfonated versus carboxylated muconates. Future work will likely uncover more enzymes with unique specificities, enabling the production of novel or substituted muconate derivatives. For instance, recent work has harnessed the native machinery of Pseudomonas putida to produce 2-fluoro-cis,cis-muconate (B1243259), a halogenated platform chemical with unique properties for polymer synthesis.

"Biological Funneling" Approaches: Many research efforts focus on expanding the range of substrates that can be funneled into the central catechol node of the β-ketoadipate pathway. This involves identifying and engineering "upper pathways" that can convert complex, lignin-derived aromatics or xenobiotics into catechol, which is then cleaved by catechol 1,2-dioxygenase (CatA) to form cis,cis-muconate (B1241781).

Deeper Understanding of Regulatory Networks

The efficiency of metabolic pathways is governed by intricate regulatory networks that control gene expression and enzyme activity. A deeper understanding of these networks is critical for rationally engineering microbes for enhanced production of 2-carboxylato-cis,cis-muconate(3-).

Future research will focus on:

Transcriptional Control: Elucidating the function of transcriptional regulators is essential. In Pseudomonas putida, for example, the CatR and BenR activators control the expression of the cat and ben gene clusters, respectively, in response to the intracellular concentration of intermediates like cis,cis-muconate. Disentangling how these regulators respond to different or modified substrates (e.g., fluorinated benzoates) is crucial for avoiding the accumulation of toxic intermediates and balancing metabolic flux.

Global Regulatory Effects: Investigating the impact of global regulators, such as those involved in carbon catabolite repression, is necessary. These systems can prevent the utilization of aromatic substrates when a preferred carbon source like glucose is present, hindering co-fermentation strategies.

Metabolite Sensing and Biosensors: Developing and employing genetically encoded biosensors that respond to intracellular concentrations of pathway intermediates can provide real-time insights into metabolic status. These tools can be used in high-throughput screening to identify strains with improved production characteristics or to dynamically control gene expression, thereby optimizing pathway performance.

Engineering for Enhanced Specificity and Efficiency

Metabolic engineering and protein engineering are powerful tools for optimizing the production of 2-carboxylato-cis,cis-muconate(3-). Future efforts will aim to create highly specialized and efficient cellular factories.

Key strategies include:

Resolving Rate-Limiting Steps: A common bottleneck in engineered pathways is the activity of a single, inefficient enzyme. For example, the conversion of protocatechuate to catechol, a key step in funneling lignin-derived aromatics to cis,cis-muconate, is often rate-limiting. Future work will involve screening for and engineering superior enzyme variants, such as the gallic acid decarboxylase AGDC1, which has shown promise in bacterial systems.

Combinatorial Pathway Balancing: As demonstrated in the production of 2-fluoro-cis,cis-muconate, simply overexpressing all pathway enzymes is often ineffective. A more sophisticated approach involves the combinatorial tuning of expression levels for each enzyme to balance the pathway, prevent toxic intermediate buildup, and maximize product yield.

Directed Evolution and Protein Engineering: Techniques like directed evolution can be used to improve the catalytic efficiency (kcat/Km) and substrate specificity of key enzymes. Novel approaches, such as "substrate-assisted catalysis," where a catalytic group is removed from an enzyme and then supplied by a specific substrate, offer a new paradigm for engineering highly specific biocatalysts.

Pathway Decoupling: To maximize yields, production pathways can be decoupled from cell growth. This is often achieved by deleting genes responsible for the further metabolism of the target product. For instance, deleting the catB gene, which encodes muconate cycloisomerase, prevents the conversion of cis,cis-muconate into muconolactone (B1205914), leading to its accumulation.

Exploration of Unconventional Microbial Hosts

While Escherichia coli and Pseudomonas putida are common workhorses for metabolic engineering, their limitations (e.g., low tolerance to aromatic compounds) have spurred interest in unconventional hosts.

Future research will explore a broader range of microorganisms, including:

Saccharomyces cerevisiae : As a robust industrial yeast, S. cerevisiae is an attractive host. High-throughput gene editing methods like CRI-SPA are being used to systematically map the interactions between the host genome and the heterologous production pathway, identifying novel gene targets for improving cis,cis-muconic acid synthesis.

Acinetobacter baylyi ADP1: This soil bacterium naturally possesses the β-ketoadipate pathway and is adept at catabolizing lignin-related molecules. Its genetic tractability makes it a promising chassis for producing cis,cis-muconate from renewable lignin sources.

Corynebacterium glutamicum : An industrially important bacterium used for amino acid production, C. glutamicum has been successfully engineered to produce cis,cis-muconic acid from glucose and lignin-derived aromatic compounds.

Specialized Degraders: Organisms like Sphingobacterium sp., Novosphingobium aromaticivorans, Hydrogenophaga intermedia, and Agrobacterium radiobacter have been identified for their natural ability to metabolize various aromatic compounds and serve as sources of novel enzymes or as potential production hosts themselves.

Advanced Computational Modeling of Metabolic Flux

Computational modeling provides a powerful framework for understanding, predicting, and optimizing metabolic behavior. These in silico tools are indispensable for guiding rational metabolic engineering efforts.

Future research will increasingly rely on:

Metabolic Flux Analysis (MFA): Isotope-assisted MFA, particularly ¹³C-MFA, is a cornerstone technique for quantifying the flow of carbon through metabolic networks. It allows researchers to pinpoint bottlenecks, identify competing pathways that divert flux away from the desired product, and validate the effects of genetic modifications.

Kinetic Modeling: While MFA provides a steady-state view of fluxes, kinetic models can simulate the dynamic behavior of a metabolic pathway over time. These models, which incorporate enzyme kinetics and regulatory interactions, are crucial for understanding pathway stability and predicting how perturbations will affect metabolite concentrations. Advanced formulations can even be used to identify the minimal set of enzymatic or regulatory modifications needed to achieve a stable, high-flux state.

Q & A

Basic Research Questions

Q. How can 2-carboxylato-cis,cis-muconate(3−) be detected and quantified in bacterial cultures?

- Methodology : Use magnetic resonance (MO-NMR) to track real-time metabolite dynamics in Acinetobacter strains, as demonstrated in studies where cis,cis-muconate accumulation was linked to delayed p-hydroxybenzoate degradation . For quantification, pair HPLC with UV-spectrophotometric detection (e.g., monitoring absorbance at 260 nm for cis,cis-muconate) . Calibrate with synthetic standards and validate using mutant strains lacking degradation pathways (e.g., catA mutants) to confirm specificity .

Q. What enzymatic pathways are responsible for converting substituted cis,cis-muconates (e.g., chloro- or fluoro-derivatives)?

- Methodology : Purify chloromuconate cycloisomerases (e.g., from Pseudomonas eutrophus JMP134) and perform in vitro kinetic assays using substrates like 2-chloro-cis,cis-muconate. Measure chloride elimination rates via ion chromatography and confirm products (e.g., trans-dienelactone) using GC-MS . For fluorinated analogs, employ fluoromuconate cycloisomerases and monitor defluorination via fluoride ion-selective electrodes .

Q. How does cis,cis-muconate regulate aromatic compound degradation in bacteria?

- Methodology : Use transcriptional activator mutants (e.g., BenM or CatM knockouts in Acinetobacter) to study regulatory effects. Conduct RNA-seq or qPCR to assess gene expression of cat and ben operons under varying cis,cis-muconate concentrations . Validate findings with electrophoretic mobility shift assays (EMSAs) to confirm direct binding of activators to promoter regions .

Advanced Research Questions

Q. How can contradictions in apparent Km values for 2-chloro-cis,cis-muconate conversion be resolved?

- Methodology : Address discrepancies by measuring substrate consumption and product formation simultaneously. For example, in studies with Pseudomonas cycloisomerases, substrate depletion (via UV spectroscopy) yielded Km = 25 µM, while product formation (via HPLC) gave Km = 50 µM, suggesting intermediate accumulation or allosteric regulation . Use stopped-flow kinetics or isotopic labeling (e.g., <sup>13</sup>C-muconate) to track transient intermediates .

Q. What experimental designs mitigate toxicity from cis,cis-muconate accumulation in metabolic engineering?

- Methodology : Employ compartmentalized reactors to separate cis,cis-muconate synthesis (e.g., benzoate degradation) from downstream steps. In Acinetobacter strains, use chemostat cultures with controlled benzoate feed rates to prevent intracellular buildup . Alternatively, engineer efflux pumps (e.g., acrAB-TolC homologs) to export cis,cis-muconate, as shown in Pseudomonas putida .

Q. How does the charge state of cis,cis-muconate (e.g., dianion vs. free acid) affect electrochemical hydrogenation efficiency?

- Methodology : Perform cyclic voltammetry (CV) at varying pH (4–8) to compare reactivity of cis,cis-muconic acid (ccMA) and its dianion (ccMA<sup>2−</sup>). Studies show ccMA<sup>2−</sup> exhibits lower cathodic current due to electrostatic repulsion from electrodes, requiring pH optimization (~6.5) to balance solubility and reaction rates . Complement with operando Raman spectroscopy to correlate protonation state with intermediate adsorption .

Q. What mechanisms explain the divergent fates of 3-fluoro-cis,cis-muconate in microbial pathways?

- Methodology : Compare fluoromuconate cycloisomerase kinetics (e.g., kcat/Km) across species. In Pseudomonas sp. B13, 3-fluoro-cis,cis-muconate is defluorinated to cis-dienelactone, while in Acinetobacter, it accumulates as a dead-end metabolite . Use X-ray crystallography to identify active-site residues (e.g., Ser-101 in Ralstonia eutropha TfdDII) critical for substrate positioning .

Data Contradiction Analysis

Q. Why do some studies report cis,cis-muconate as a metabolic inhibitor, while others find no toxicity?

- Resolution : Toxicity depends on compartmentalization and co-metabolite presence . In Acinetobacter, intracellular cis,cis-muconate (≥50 µM) inhibits p-hydroxybenzoate degradation via transcriptional repression, but exogenous addition (e.g., in culture media) does not, as uptake is coupled with degradation . Validate using membrane-permeabilized mutants or fluorescence-based biosensors for real-time intracellular monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.